![molecular formula C14H19ClN2O2 B4926901 N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)

N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide, also known as CDP-choline or citicoline, is a compound that has been extensively studied for its potential therapeutic applications. It is a naturally occurring intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes. CDP-choline has been shown to have neuroprotective, neurorestorative, and cognitive-enhancing effects, making it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide exerts its neuroprotective effects by increasing the levels of phosphatidylcholine and other phospholipids in cell membranes. This leads to improved membrane fluidity and stability, which in turn protects cells from oxidative stress and other damage. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide also enhances the synthesis of acetylcholine, a neurotransmitter that is involved in learning and memory.

Biochemical and Physiological Effects:

N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, improves glucose metabolism, and reduces oxidative stress. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide also enhances the synthesis of phosphatidylcholine and other phospholipids, which are important components of cell membranes.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which means that it may need to be administered multiple times to achieve therapeutic effects.

Zukünftige Richtungen

There are several future directions for research on N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide. One area of interest is the potential use of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Another area of interest is the use of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide in combination with other drugs or therapies to enhance their effectiveness. Finally, there is ongoing research on the mechanisms of action of N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide and its effects on various biochemical pathways in the brain.

Synthesemethoden

N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide can be synthesized by the reaction of cytidine and choline in the presence of phosphoryl chloride. The resulting compound is then purified by chromatography to obtain pure N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide. Alternatively, N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide can be extracted from natural sources such as soybean and egg yolk.

Wissenschaftliche Forschungsanwendungen

N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has also been shown to improve cognitive function in healthy adults and in patients with cognitive impairment.

Eigenschaften

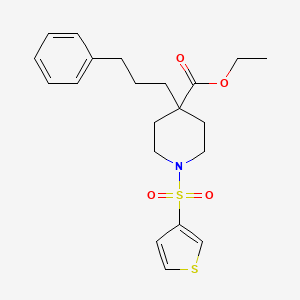

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(diethylamino)-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-3-17(4-2)14(19)10-16-13(18)9-11-5-7-12(15)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNAUXBPETUEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CNC(=O)CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)

![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)

![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)

![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)

![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)

![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)